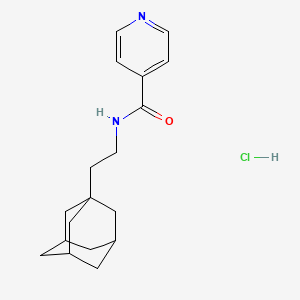
N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride is a chemical compound that features an adamantane core, which is a highly stable and rigid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride typically involves the reaction of adamantanecarboxylic acid with isonicotinamide under specific conditions. The carboxylic acid derivative acts as an alkylating agent in this reaction . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like iodine or other oxidants.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated derivatives of adamantane.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, iodine, and lithium aluminum hydride. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various functionalized adamantane derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The adamantane core provides a rigid framework that can enhance binding affinity to these targets, thereby modulating their activity . The pathways involved may include inhibition of viral replication and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
1-Adamantylcarboxylic acid: Used in the synthesis of various adamantane derivatives.
N-(1-Adamantyl)acetamide: Explored for its potential therapeutic applications.
Uniqueness
N-(2-(1-Adamantyl)ethyl)isonicotinamide hydrochloride is unique due to its combination of the adamantane core with the isonicotinamide moiety, which provides distinct chemical and biological properties. This combination enhances its potential for use in medicinal chemistry and other scientific research applications .
Eigenschaften
CAS-Nummer |
61876-28-6 |
|---|---|
Molekularformel |
C18H25ClN2O |
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
N-[2-(1-adamantyl)ethyl]pyridine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O.ClH/c21-17(16-1-4-19-5-2-16)20-6-3-18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-2,4-5,13-15H,3,6-12H2,(H,20,21);1H |
InChI-Schlüssel |
RDGGZIFGTIVBQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=NC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


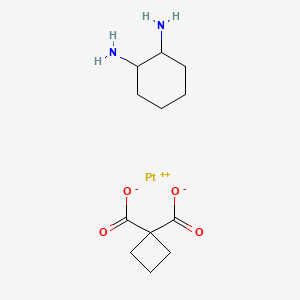
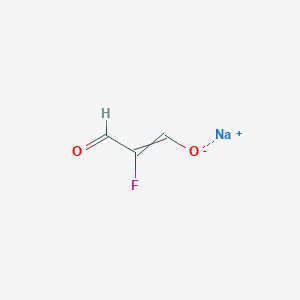
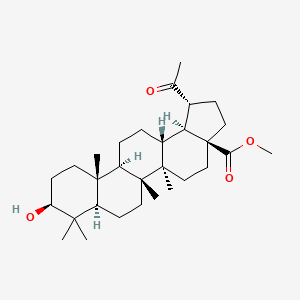
![2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14173872.png)
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)

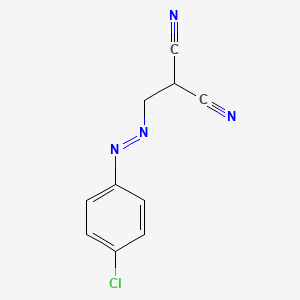
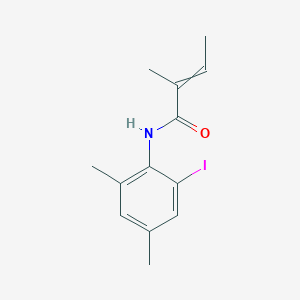
![3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
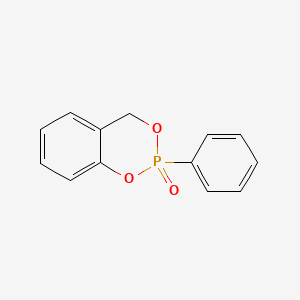
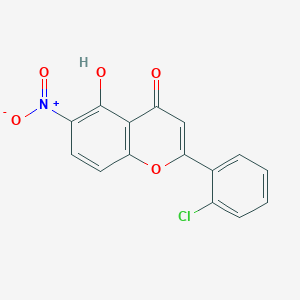

![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
